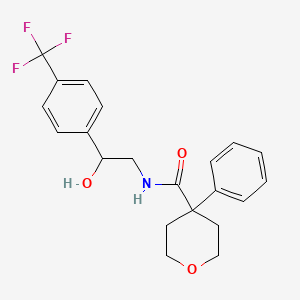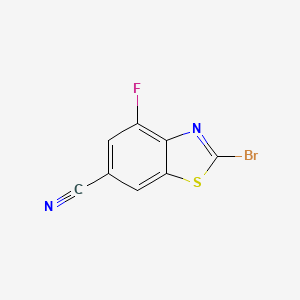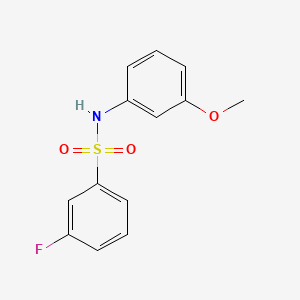
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceuticals due to the unique properties of the trifluoromethyl group . The compound also contains a tetrahydropyran ring, which is a common structural motif in many natural products and drugs .
Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the electronic properties of the molecule . The tetrahydropyran ring is a six-membered ring with one oxygen atom, which could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis
The presence of the trifluoromethyl group could increase the lipophilicity of the compound, which could affect its solubility and permeability . The phenolic OH group could potentially form hydrogen bonds, which could affect the compound’s interactions with biological molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound is involved in the synthesis of various derivatives with potential applications in chemical research. For instance, Usachev, Bizenkov, and Sosnovskikh (2007) described the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate leading to related compounds, highlighting the versatility of such chemical structures in synthesizing new molecules (Usachev, Bizenkov, & Sosnovskikh, 2007).
Biological Evaluation and Activity
In the realm of biological sciences, such compounds have been synthesized and evaluated for their biological activities. Hoang et al. (2018) synthesized related compounds and found them to have pronounced antiarrhythmic activity and low toxicity (Hoang et al., 2018).
Structural Analysis and Crystallography
The study of these compounds' structures is also significant in scientific research. For example, Brbot-Šaranović et al. (2001) investigated the synthesis and structure of isomeric enaminones, which are chemically related, providing insights into their crystallographic characteristics (Brbot-Šaranović et al., 2001).
Application in Antifungal and Anticancer Agents
In the pharmaceutical sector, similar compounds have been explored for their potential as antifungal and anticancer agents. Du et al. (2015) synthesized a series of derivatives and tested them against phytopathogenic fungi, revealing moderate to excellent activities (Du et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c22-21(23,24)17-8-6-15(7-9-17)18(26)14-25-19(27)20(10-12-28-13-11-20)16-4-2-1-3-5-16/h1-9,18,26H,10-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQLDYJNXHYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)
![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)
![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)


![5-Methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2989633.png)


![(Z)-ethyl 1-(2-methoxyethyl)-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2989636.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2989641.png)
